2-Chloro-N4-methylpyridine-3,4-diamine

Description

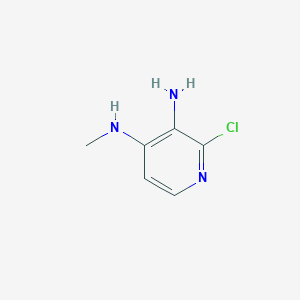

Chemical Identity and Structure 2-Chloro-N4-methylpyridine-3,4-diamine (CAS: 50432-67-2) is a pyridine derivative with the molecular formula C₆H₈ClN₃. Its structure features a pyridine ring substituted with a chlorine atom at position 2, an amino group at position 3, and a methylamino group at position 4 (SMILES: CNC1=C(C(=NC=C1)Cl)N) . The compound is a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring planar aromatic systems with heteroatoms for DNA intercalation or enzyme inhibition .

Its regulatory status requires adherence to safety protocols during handling .

Properties

IUPAC Name |

2-chloro-4-N-methylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOHMGUEAHHTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358775 | |

| Record name | 2-Chloro-N4-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50432-67-2 | |

| Record name | 2-Chloro-N4-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N4-methylpyridine-3,4-diamine typically involves the chlorination of N4-methylpyridine-3,4-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a solvent like dichloromethane or chloroform, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N4-methylpyridine-3,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Scientific Research Applications

2-Chloro-N4-methylpyridine-3,4-diamine has several applications in scientific research:

Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Chemical Research: Used in the study of pyridine derivatives and their reactivity.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N4-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. The chlorine atom and the pyridine ring play crucial roles in its reactivity and binding to target molecules. The compound can act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Diamines

2-Chloropyridine-3,4-diamine (CAS: 39217-08-8)

- Structural Differences : Lacks the methyl group at the N4 position, resulting in reduced steric hindrance and altered electronic properties.

- Applications: Used in synthesizing antitumor agents and kinase inhibitors. Its unsubstituted amino groups enhance reactivity in coupling reactions .

- Research Findings : Demonstrated higher solubility in polar solvents compared to the methylated derivative, but lower stability under acidic conditions .

4-N-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine-3,4-diamine

- Applications : Explored in antiviral and anticancer drug development due to enhanced lipophilicity .

Other Pyridine Derivatives

Table 1: Structural and Functional Comparison of Pyridine Derivatives

| Compound Name | Molecular Formula | CAS Number | Key Features | Applications |

|---|---|---|---|---|

| 2-Chloro-N4-methylpyridine-3,4-diamine | C₆H₈ClN₃ | 50432-67-2 | Methylamino group at N4 | DNA intercalation, kinase inhibitors |

| 2-Chloropyridine-3,4-diamine | C₅H₅ClN₃ | 39217-08-8 | Unsubstituted amino groups | Antitumor agents, coupling reactions |

| 4-N-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine-3,4-diamine | - | - | Trifluoromethylphenyl substituent | Antiviral agents |

| 2-Chloro-4-iodo-3-methylpyridine | C₆H₅ClIN | 1250791-38-5 | Iodine substitution | Catalysis, halogen bonding |

Quinoline and Bicyclic Diamines

N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine

- Structural Differences: Quinoline-based with a bis-methylene bridge, enhancing π-π stacking for AKT1 inhibition.

- Research Findings : Exhibited superior inhibitory activity against AKT1 (a cancer-related kinase) compared to pyridine analogs, attributed to extended aromaticity .

6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine (IC5)

- Structural Differences : Bicyclic core with fused pyridine and pyrimidine rings.

- Research Findings : Demonstrated DNA intercalation comparable to doxorubicin, a benchmark antitumor agent, due to planar geometry and heteroatom positioning .

Table 2: Pharmacological Comparison with Non-Pyridine Analogs

| Compound Name | Core Structure | Target/Activity | Efficacy (vs. Reference) |

|---|---|---|---|

| This compound | Pyridine | DNA intercalation | Moderate (vs. Doxorubicin) |

| IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) | Bicyclic | DNA intercalation | High (comparable to Doxorubicin) |

| N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine | Quinoline | AKT1 inhibition | Superior (vs. Pyridine analogs) |

Key Research Insights

- Steric and Electronic Effects : The N4-methyl group in this compound reduces nucleophilicity but improves metabolic stability compared to unmethylated analogs .

- Biological Activity: While less potent than quinoline-based or bicyclic derivatives in kinase inhibition or DNA intercalation, its simpler structure offers synthetic versatility for combinatorial chemistry .

Biological Activity

2-Chloro-N4-methylpyridine-3,4-diamine is an organic compound with a molecular formula of C6H7ClN4 and a molecular weight of approximately 143.57 g/mol. It features a pyridine ring with a chlorine atom at the 2-position and amino groups at the 3 and 4 positions. This unique structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and related fields.

The compound's reactivity is influenced by its functional groups:

- Chlorine Atom : Acts as a good leaving group in substitution reactions.

- Amino Groups : Enhance hydrogen bonding capabilities, increasing interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi. This activity is attributed to its ability to interact with microbial enzymes or receptors .

- Enzyme Interaction : The compound has shown potential in interacting with specific enzymes, influencing metabolic pathways. Studies indicate that it may affect enzymes involved in cell signaling and metabolism, which could lead to therapeutic effects .

- Pharmaceutical Applications : As an intermediate in pharmaceutical synthesis, it can be modified to create derivatives with enhanced biological activity. Its lipophilicity suggests good absorption characteristics, making it a candidate for drug development .

The mechanism of action for this compound involves:

- Binding to Biological Targets : The compound can act as a ligand, forming complexes with metal ions or interacting with various enzymes and receptors.

- Influencing Biochemical Pathways : Its interactions can modulate signaling pathways, potentially leading to changes in cellular responses .

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Triaminopyrimidines : Research on similar compounds indicates that structural modifications can lead to significant differences in biological activity and safety profiles. For instance, triaminopyrimidines have been optimized for antimalarial activity, demonstrating how small changes can enhance efficacy .

- Interaction Studies : Investigations into 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine reveal its binding affinity to biological targets and its potential influence on cell signaling pathways . Such findings underscore the importance of structural characteristics in determining biological activity.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Chlorine at position 2; amino groups at 3 and 4 | Potential antimicrobial activity |

| 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine | Bromine at position 5; chlorine at position 2 | Enhanced binding affinity due to bromination |

| Triaminopyrimidines | Variations in pyrimidine core | Fast-killing antimalarial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.